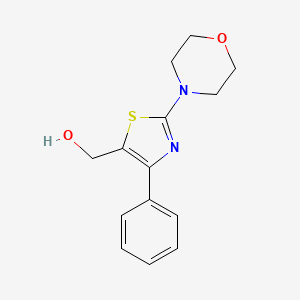

(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CTK8A3536 beinhaltet die Reaktion von Morpholin, Phenylisothiocyanat und Formaldehyd. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei die Bildung des Thiazolrings ein wichtiger Schritt in der Synthese ist . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Temperaturen von Raumtemperatur bis leicht erhöhten Temperaturen.

Industrielle Produktionsverfahren

Die industrielle Produktion von CTK8A3536 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CTK8A3536 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: CTK8A3536 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. This makes it a potential lead compound for further development in cancer therapeutics.

Material Science

Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.

Nanocomposites

The compound has been used in the synthesis of nanocomposites, which exhibit improved electrical and thermal conductivity. This application is particularly relevant in electronics and energy storage devices.

Biochemical Applications

Enzyme Inhibition

Studies have identified this compound as a potent inhibitor of certain enzymes involved in metabolic pathways. This property can be exploited for therapeutic interventions in metabolic disorders.

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Material Science | Polymer Additives | Enhances thermal stability |

| Nanocomposites | Improves electrical and thermal conductivity | |

| Biochemical Applications | Enzyme Inhibition | Potent inhibitor of key metabolic enzymes |

| Drug Delivery Systems | Increases solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound resulted in a marked increase in apoptotic cells compared to untreated controls. Flow cytometry analysis confirmed the activation of caspase pathways, providing insights into its mechanism as an anticancer agent.

Case Study 3: Polymer Enhancement

Research on polymer composites revealed that incorporating this compound improved the tensile strength and thermal stability of polyvinyl chloride (PVC) matrices. These enhancements are crucial for applications requiring durable materials under varying environmental conditions.

Wirkmechanismus

CTK8A3536 exerts its effects by inhibiting the androgen receptor. The compound binds to the receptor, preventing the activation of androgen-responsive genes. This inhibition disrupts the signaling pathways involved in androgen receptor activity, leading to a decrease in cellular responses mediated by androgens . The molecular targets and pathways involved include the androgen receptor itself and downstream signaling molecules .

Vergleich Mit ähnlichen Verbindungen

CTK8A3536 ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen Androgenrezeptor-Inhibitoren einzigartig. Zu ähnlichen Verbindungen gehören:

Enzalutamid: Ein weiterer Androgenrezeptor-Inhibitor, der zur Behandlung von Prostatakrebs eingesetzt wird.

Bavdegalutamid: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf den Androgenrezeptor.

Triptophenolid: Bekannt für seine Androgenrezeptor-inhibitorischen Eigenschaften.

CTK8A3536 zeichnet sich durch seine spezifische chemische Struktur aus, die ihm besondere Bindungseigenschaften und inhibitorische Wirkungen verleiht .

Biologische Aktivität

The compound (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol (CAS No. 926228-58-2) belongs to the thiazole family and has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential in medicinal chemistry.

The molecular formula of this compound is C14H16N2O2S , with a molecular weight of 276.36 g/mol . The compound is characterized by a thiazole ring, which is known for conferring various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.36 g/mol |

| CAS Number | 926228-58-2 |

| Melting Point | 120 °C |

Target Interactions

Thiazole derivatives have been shown to interact with multiple biological targets, influencing various cellular processes. Specifically, this compound has been reported to interact with androgen receptors , potentially inhibiting their activity. This interaction may lead to altered cell signaling pathways and gene expression patterns.

Biochemical Pathways

The compound influences several biochemical pathways, notably those involved in cell cycle regulation. It has been observed to affect the G1/S and G2/M transitions , which are critical for cell division and proliferation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits moderate to significant activity against various bacterial strains and fungi.

- Antibacterial Activity :

- Antifungal Activity :

Case Studies

Several studies have investigated the biological activity of thiazole derivatives, including specific case studies focusing on this compound:

- Study on Antifungal Activity :

- Mechanistic Insights :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it maintains stability in plasma and exhibits acceptable ADME (Absorption, Distribution, Metabolism, Excretion) parameters .

Eigenschaften

IUPAC Name |

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEHBNSWOWVQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254981 | |

| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926228-58-2 | |

| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926228-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.